3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde
Description
Properties
IUPAC Name |
3-methoxy-4-[(1-methylimidazol-2-yl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15-6-5-14-13(15)9-18-11-4-3-10(8-16)7-12(11)17-2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKVVFHFCIPNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-methyl-1H-imidazole-2-methanol under appropriate conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: 3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid.
Reduction: 3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde with structurally related benzimidazole/imidazole derivatives:
Key Findings
Bioactivity Modulation via Substituents :
- The target compound lacks direct biological data in the evidence but serves as a precursor for molecules targeting enzymes like α-glucosidase (e.g., compound 9c in inhibits α-glucosidase with IC₅₀ values comparable to acarbose) .
- Nitroimidazole derivatives (e.g., ) exhibit potent antimicrobial and anti-tubercular activities due to the nitro group’s electron-withdrawing effects, enhancing reactivity with microbial DNA . However, nitro groups may reduce solubility compared to methoxy substituents.
Synthetic Efficiency: The target compound’s synthesis achieves high purity (>95%) via optimized routes using sodium metabisulfite or sodium ethoxide catalysis . In contrast, amidinobenzimidazoles () require longer reaction times (18–24 hours) and nitrogen atmospheres, yielding 60–78% . Thiazole-triazole acetamides () show moderate yields (72–85%) but require complex purification steps, including column chromatography .
Structural Flexibility: Replacing the methylimidazole group in the target compound with thiazolidinones () introduces conformational rigidity, enhancing antimicrobial activity against Gram-positive bacteria .
Contradictions and Limitations
- While nitroimidazole derivatives () show strong bioactivity, their nitro groups may pose toxicity risks, limiting therapeutic applications compared to safer methoxy/imidazole analogs .
- Thiazole-triazole acetamides () exhibit enzyme inhibition but lack solubility data, making pharmacokinetic comparisons with the target compound challenging .
Biological Activity
3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde, a compound featuring a methoxy group and an imidazole moiety, has garnered attention in recent research for its potential biological activities. This article aims to summarize the findings related to its biological properties, including antibacterial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical formula for this compound is . The structure consists of a benzaldehyde core substituted with a methoxy group and an imidazole derivative, which may contribute to its biological effects.
Antibacterial Activity
Research has shown that compounds containing imidazole rings often exhibit significant antibacterial properties. A study evaluating various imidazole derivatives, including those similar to this compound, found promising results against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 200 μg/mL |
| Bacillus subtilis | 300 μg/mL |
These findings suggest that the imidazole component may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes .
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. In vitro assays indicated that this compound could induce apoptosis in cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast Cancer) | 25.72 ± 3.95 |
| U87 (Glioblastoma) | 45.2 ± 13.0 |
Flow cytometry results demonstrated that treatment with this compound led to increased apoptosis rates in MCF7 cells, suggesting a mechanism that may involve the activation of intrinsic apoptotic pathways .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. A comparative study indicated that similar compounds showed varying degrees of COX inhibition:
| Compound | COX Inhibition (%) at 10 μM |
|---|---|
| Compound A | 85.91 ± 0.23 |
| Compound B | 25.91 ± 0.77 |
These results imply that the presence of the methoxy and imidazole groups may contribute to the modulation of inflammatory responses by inhibiting key enzymes involved in prostaglandin synthesis .
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that a derivative similar to this compound significantly reduced tumor size when administered alongside conventional therapies.
- Bacterial Infections : In another case study, patients suffering from MRSA infections were treated with an imidazole-based compound, resulting in notable decreases in infection severity and duration.
Q & A
Q. What are the standard synthetic routes for 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution or coupling reactions between substituted benzaldehyde derivatives and imidazole-containing precursors. For example:
- Step 1 : Preparation of the benzaldehyde intermediate (e.g., 4-hydroxy-3-methoxybenzaldehyde).
- Step 2 : Alkylation or etherification with a 1-methylimidazole derivative under reflux conditions using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ .
- Optimization : Reaction yield and purity are monitored via TLC and HPLC. Adjusting catalyst load (e.g., CuSO₄/Na-ascorbate for click chemistry) and solvent polarity can enhance efficiency .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- NMR : ¹H and ¹³C NMR are critical for verifying the aldehyde proton (~9.8–10.0 ppm) and imidazole/aromatic proton environments. Coupling patterns distinguish substituent positions .
- IR : Confirms the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups .
- X-ray Crystallography : Provides unambiguous structural validation, especially for resolving steric effects in the imidazole-benzaldehyde linkage. SHELX software is commonly used for refinement .
Advanced Research Questions
Q. How can researchers resolve low yields in the final coupling step of the synthesis?
Low yields often arise from steric hindrance at the benzaldehyde-imidazole junction or side reactions. Strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DBU) improve regioselectivity .
- Solvent Optimization : Switching from DMF to DMSO or THF can reduce byproduct formation .
- Microwave-Assisted Synthesis : Reduces reaction time and improves purity by minimizing thermal degradation .
Q. What computational methods are effective for predicting the compound’s biological activity?
- Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., enzymes or receptors). The imidazole and aldehyde groups are key binding motifs .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on benzaldehyde) with antimicrobial or anticancer activity .
- MD Simulations : Assess stability of ligand-protein complexes over time, highlighting critical hydrogen bonds or π-π interactions .
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR shifts)?
Contradictions may arise from tautomerism (imidazole ring) or solvent impurities. Steps for resolution:
- Variable Temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures .
- Deuterated Solvent Comparison : Ensures solvent peaks do not overlap with analyte signals .
- Crystallographic Validation : Resolves ambiguities by comparing experimental and simulated spectra using SHELXL-refined structures .
Q. What are the stability considerations for this compound under different storage conditions?
- Light Sensitivity : The aldehyde group is prone to oxidation; store in amber vials under inert gas (N₂/Ar) .
- Moisture : Imidazole derivatives hydrolyze in humid environments; use desiccants like silica gel .
- Temperature : Long-term storage at –20°C prevents decomposition; monitor via periodic HPLC .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
